molecular formula C7H9ClN2 B159456 Benzamidine hydrochloride CAS No. 1670-14-0

Benzamidine hydrochloride

Cat. No. B159456
CAS RN: 1670-14-0
M. Wt: 156.61 g/mol
InChI Key: LZCZIHQBSCVGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamidine hydrochloride is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest . The benzamidine moiety is also found in some pharmaceuticals, such as dabigatran .


Synthesis Analysis

Benzamidine hydrochloride can be synthesized from acetonitrile and absolute ethyl alcohol in the presence of dry hydrogen chloride . The reaction requires careful control of moisture as it can affect the yield significantly . The product obtained from this synthesis is acetamidine hydrochloride, which can be further processed to obtain benzamidine hydrochloride .


Molecular Structure Analysis

The molecular formula of Benzamidine hydrochloride is C6H5C(=NH)NH2 · HCl · xH2O . It has one short C=NH bond and one longer C-NH2 bond, which are respectively 129 and 135 pm in length .


Chemical Reactions Analysis

Benzamidine hydrochloride is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest .


Physical And Chemical Properties Analysis

Benzamidine hydrochloride is a white to off-white powder . It is soluble in water and alcohol . The solubility in water at a concentration of 50 mg/ml yields a clear solution with heating .

Scientific Research Applications

Hydrolysis Studies

Benzamidinium compounds, including benzamidine hydrochloride, are used in medicinal and supramolecular chemistry. A study by Yu et al. (2021) demonstrated that benzamidiniums hydrolyze at room temperature in aqueous base to give the corresponding primary amide. This finding is significant for understanding the stability and reactivity of these compounds in different pH conditions, which is crucial for their potential applications (Li-Juan Yu et al., 2021).

Role in Drug Development

Benzamidines, including benzamidine hydrochloride, are prominent as pharmacophores in various drug classes. These include anti-infectives and anticoagulants. Tilley (2007) discusses their utility in human studies, highlighting their significance in the development of drugs for diseases like trypanosomiasis and leishmaniasis, as well as their role in inhibiting blood coagulation enzymes (J. Tilley, 2007).

Synthesis Processes

The synthesis of other important compounds often involves benzamidine hydrochloride. For instance, Vu et al. (2022) reported a procedure for the synthesis of Amantadine Hydrochloride, an antiviral and anti-Parkinson drug, where benzamidine hydrochloride plays a crucial role in the synthesis process (B. Vu et al., 2022).

Inhibitory Properties

Benzamidine hydrochloride demonstrates inhibitory properties in various biological systems. Nar et al. (2001) studied its role in inhibiting blood coagulation enzymes, providing insights into its potential as an anticoagulant (H. Nar et al., 2001).

Antifungal Applications

Chen et al. (2014) explored the synthesis of benzamidine derivatives and their antifungal activities. The study showed that some benzamidine compounds exhibited excellent in vivo activities against certain fungal strains, indicating their potential as antifungal agents (Guang-you Chen et al., 2014).

Catalysis and Synthetic Chemistry

Benzamidine hydrochloride plays a role in catalytic processes and synthetic chemistry. Wu et al. (2014) demonstrated an iodine-catalyzed oxidative cross-coupling using benzamidines hydrochloride, indicating its utility in organic synthesis (Xia Wu et al., 2014).

Safety And Hazards

Benzamidine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Benzamidine hydrochloride has been used in the synthesis of perovskite nanocrystal blue light-emitting diodes . Amidine ligands, including benzamidine hydrochloride, have been introduced into room-temperature synthesized CsPbBrxCl3−x NCs in air using green solvents . This has been found to reduce both Cs+ and halide vacancies on the NC surface and suppress nonradiative recombination .

properties

IUPAC Name

benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCZIHQBSCVGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

618-39-3 (Parent)
Record name Benzenecarboximidamide, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9044401
Record name Benzenecarboximidamide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Benzenecarboximidamide hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20286
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.02 [mmHg]
Record name Benzenecarboximidamide hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20286
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Benzamidine hydrochloride

CAS RN

1670-14-0
Record name Benzamidine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarboximidamide, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamidine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenecarboximidamide, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenecarboximidamide, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G112W4L27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamidine hydrochloride
Reactant of Route 2
Benzamidine hydrochloride
Reactant of Route 3
Benzamidine hydrochloride
Reactant of Route 4
Benzamidine hydrochloride
Reactant of Route 5
Benzamidine hydrochloride
Reactant of Route 6
Benzamidine hydrochloride

Citations

For This Compound
6,030
Citations
VG Thailambal, V Pattabhi… - … Section C: Crystal …, 1986 - scripts.iucr.org
… 588 BENZAMIDINE HYDROCHLORIDE MONOHYDRATE … Benzamidine hydrochloride, supplied by Sigma Chemicals, is reported to be of pharmaceutical importance. The activity …
Number of citations: 17 scripts.iucr.org
FC Schaefer, GA Peters - Journal of the American Chemical …, 1959 - ACS Publications
… (0.10 mole) of benzamidine hydrochloride was heated to 250 at 10-20 mm. … benzamidine hydrochloride used, and the yield of 2-phenyl-sym-triazine was 20% based on …
Number of citations: 37 pubs.acs.org
AMC Assumpção, JRS Maia… - Main Group Metal …, 2007 - degruyter.com
… Benzamidine hydrochloride is composed of a benzamidinium(+) and chloride ions. The … 1:1 molar ratio reaction between benzamidine hydrochloride and organotin adducts in methanol. …
Number of citations: 1 www.degruyter.com
I Mishra, H Mohabey - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
… has been developed for the extraction and spectrophotometric determination of molybdenum(V) using N'-(o-chlorophenyl)-N"-hydroxy-N"-(o-methylphenyl)benzamidine hydrochloride …
Number of citations: 8 www.journal.csj.jp
JB Ekeley, JM Fulmer - Journal of the American Chemical Society, 1930 - ACS Publications
… By the action of benzamidine hydrochloride upon diacetyl, Diels and Schleich2 obtained a very … carbonate and benzamidine hydrochloride, respectively, with glyoxal sodium bisulfite. …
Number of citations: 5 pubs.acs.org
SC Tiwari, KN Sharma, H Mohabey - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
A new reagent N-hydroxy-N-(o-chlorophenyl)-N′-(p-methoxyphenyl)benzamidine hydrochloride, has been synthesized and is characterized on the basis of mp, elemental analysis, IR …
Number of citations: 2 www.journal.csj.jp
RS Kharsan, KS Patel, RK Mishra - 1980 - nopr.niscpr.res.in
NOTES cess, whereas even small quantities of Ni (II), Th (IV), Zr (IV) and UO~+ or Cu (II) interfere severely. Complete precipitation of Cu (II) f/'Om solution was achieved by adding an. …
Number of citations: 5 nopr.niscpr.res.in
RS Kharsan, KS Patel, RK Mishra - Talanta, 1979 - Elsevier
Ternary systems involving thiocyanate or azide (X) and N-hydroxy-N-p-chlorophenyl-N′-(2-methyl-4-chlorophenyl)benzamidine hydrochloride (HOAm) are used for the extraction-…
Number of citations: 13 www.sciencedirect.com
HC Benedict - 1924 - books.google.com
… to form the benzamidine hydrochloride. CHCN + Nhi C1 … The benzamidine hydrochloride is recrystallized from absolute ethyl … The yield of benzamidine hydrochloride from benzonitrile …
Number of citations: 0 books.google.com
E Haruki, H Imanaka, E Imoto - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
… A solution of an aldehyde (0.02-0.04 mol) in methanol (10ml) and a solution of sodium cyanide (0.01mol) in water (20ml) were mixed with a solution of benzamidine hydrochloride (0.1…
Number of citations: 17 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.